molecular formula C16H14N2O3S B2946223 (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone CAS No. 477515-74-5

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone

Cat. No.: B2946223
CAS No.: 477515-74-5
M. Wt: 314.36
InChI Key: BPOOLPNNTLALBB-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a thiazolidine ring, a phenyl group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone typically involves the reaction of 4-nitrobenzaldehyde with 2-phenylthiazolidine-3-one. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiazolidine ring is particularly significant, as it is a known pharmacophore in many biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials for various applications.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to bind to and alter the function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)(2-phenylthiazolidin-4-yl)methanone: Similar structure but with a different position of the thiazolidine ring.

    (4-Nitrophenyl)(2-phenylthiazolidin-2-yl)methanone: Another isomer with a different position of the thiazolidine ring.

    (4-Nitrophenyl)(2-phenylthiazolidin-5-yl)methanone: Similar compound with a different substitution pattern on the thiazolidine ring.

Uniqueness

(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The combination of the nitrophenyl and phenyl groups with the thiazolidine ring creates a compound with distinct properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)-(2-phenyl-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(12-6-8-14(9-7-12)18(20)21)17-10-11-22-16(17)13-4-2-1-3-5-13/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOOLPNNTLALBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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